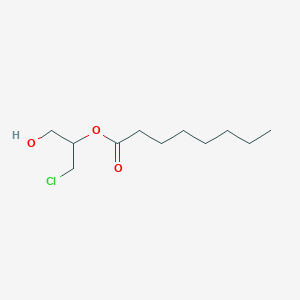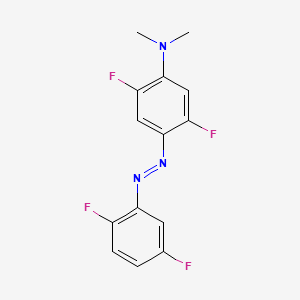
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a dimethylamino group and multiple fluorine atoms, which can significantly influence its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline typically involves the diazotization of 2,5-difluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major products are typically the corresponding amines.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the azo group and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue without the azo and fluorine groups.
2,5-Difluoroaniline: Lacks the dimethylamino group and azo linkage.
Azo dyes: A broad class of compounds with similar azo linkages but varying substituents.
Uniqueness
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline is unique due to the combination of its dimethylamino group, multiple fluorine atoms, and azo linkage. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various applications.
Properties
CAS No. |
578-32-5 |
|---|---|
Molecular Formula |
C14H11F4N3 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C14H11F4N3/c1-21(2)14-7-10(17)13(6-11(14)18)20-19-12-5-8(15)3-4-9(12)16/h3-7H,1-2H3 |
InChI Key |
HUVXXCRAQSERKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


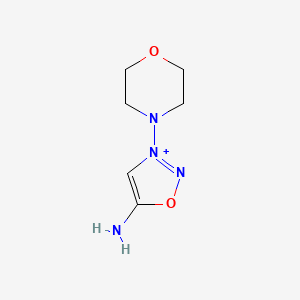
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)

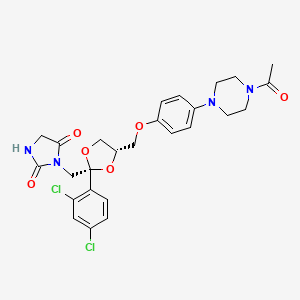
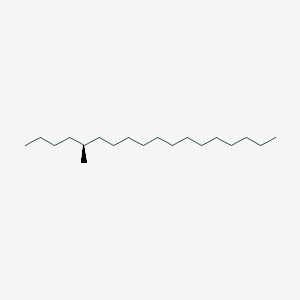
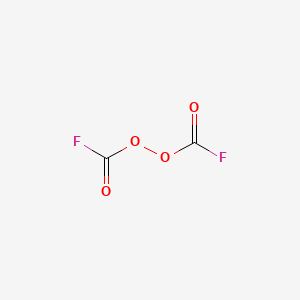
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)

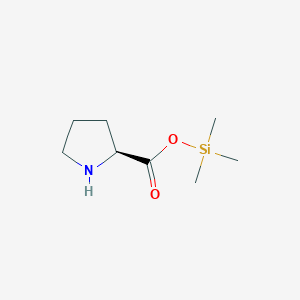
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

